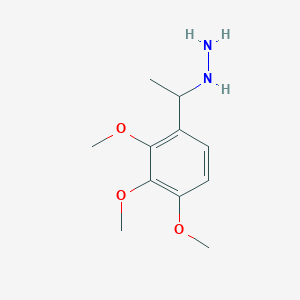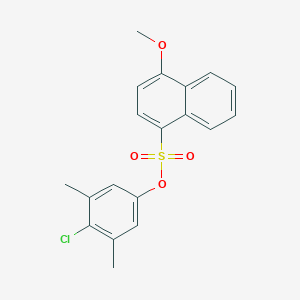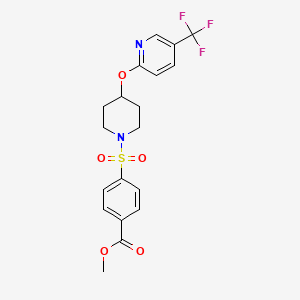![molecular formula C25H25FN4O3 B2513589 3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 2034224-09-2](/img/structure/B2513589.png)
3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique molecular structure, which combines a fluoro-phenyl group, a pyrrolopyrimidine core, and a morpholine moiety, offers significant possibilities for bioactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Compounds:
Start with the preparation of 4-fluorophenol and 3-bromophenylboronic acid through standard organic reactions.
Couple these intermediates via Suzuki coupling in the presence of a palladium catalyst to form 3-(4-fluorophenoxy)phenylboronic acid.
Formation of the Pyrrolopyrimidine Core:
Synthesize the pyrrolopyrimidine core by reacting 2-chloro-5-nitropyrimidine with morpholine under nucleophilic substitution conditions.
Reduce the nitro group to an amine using catalytic hydrogenation.
Final Coupling and Functionalization:
Couple the 3-(4-fluorophenoxy)phenylboronic acid with the amine-functionalized pyrrolopyrimidine using a palladium-catalyzed Buchwald-Hartwig amination.
Functionalize the resulting intermediate with a propanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow synthesis techniques, which offer better control over reaction conditions and improved yields. Key steps would involve automated synthesis of intermediates and inline purification to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups, leading to different amine and hydroxyl derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitutions, can be used to introduce other functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Utilize reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Employ hydrogen gas with a palladium on carbon catalyst, or use chemical reducing agents like sodium borohydride.
Substitution: Use strong nucleophiles like sodium methoxide or potassium tert-butoxide under mild to moderate heating.
Major Products Formed
Oxidized derivatives: Quinones and other oxygenated aromatics.
Reduced derivatives: Primary and secondary amines, alcohols.
Substituted derivatives: Aromatic compounds with varied functional groups (e.g., alkyl, halogen, nitro).
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Building Block: Used as an intermediate for synthesizing more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Biochemical Probes: Utilized in the design of probes for studying enzyme activities and signaling pathways.
Drug Development: Potential lead compound in the development of new pharmaceuticals targeting specific proteins.
Medicine
Cancer Research: Investigated for its ability to inhibit certain kinases involved in cancer cell proliferation.
Neurological Disorders: Explored for its effects on neurotransmitter receptors and pathways.
Industry
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Agriculture: Evaluated for its potential as a bioactive agent in crop protection.
Wirkmechanismus
Molecular Targets and Pathways
The compound exerts its effects by interacting with key molecular targets such as kinases, receptors, and enzymes. It can inhibit kinase activity by binding to the ATP-binding site, disrupt receptor-ligand interactions, and modulate enzyme activities through competitive or non-competitive inhibition. These interactions affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-(4-fluorophenoxy)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
3-(3-(4-chlorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
3-(3-(4-fluorophenoxy)phenyl)-1-(2-piperidino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
Uniqueness
The presence of the morpholine ring in 3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one distinguishes it from other similar compounds, offering unique electronic and steric properties that enhance its binding affinity and specificity towards biological targets. This structural feature contributes to its distinctive biochemical and pharmacological profile, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c26-20-5-7-21(8-6-20)33-22-3-1-2-18(14-22)4-9-24(31)30-16-19-15-27-25(28-23(19)17-30)29-10-12-32-13-11-29/h1-3,5-8,14-15H,4,9-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMKMQIBRWZYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Oxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2513506.png)




![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(morpholin-4-yl)benzamide](/img/structure/B2513513.png)
![tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B2513515.png)
![{3-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B2513516.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B2513522.png)
![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2513523.png)
![1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2513525.png)
![(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2513528.png)
![3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2513529.png)
